Mal-amido-PEG8-TFP ester

Description

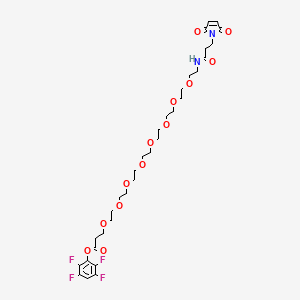

Structure

2D Structure

Propriétés

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F4N2O13/c33-24-23-25(34)31(36)32(30(24)35)51-29(42)4-7-43-9-11-45-13-15-47-17-19-49-21-22-50-20-18-48-16-14-46-12-10-44-8-5-37-26(39)3-6-38-27(40)1-2-28(38)41/h1-2,23H,3-22H2,(H,37,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFZOPSEPCSFQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F4N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Mal-amido-PEG8-TFP Ester: A Technical Guide to its Core Mechanism of Action

For researchers, scientists, and professionals in the field of drug development, the precise and efficient conjugation of biomolecules is paramount. The Mal-amido-PEG8-TFP ester has emerged as a powerful tool in this endeavor, offering a heterobifunctional linker designed for controlled and stable bioconjugation. This in-depth technical guide elucidates the core mechanism of action of this versatile linker, providing a comprehensive resource for its application in creating advanced bioconjugates such as antibody-drug conjugates (ADCs).

Molecular Architecture and Functional Components

The this compound is a meticulously designed molecule with three key functional domains: a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. Each component plays a distinct and crucial role in the bioconjugation process.

-

Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This specificity allows for site-directed conjugation.

-

PEG8 Spacer: The eight-unit polyethylene glycol chain acts as a hydrophilic spacer. This feature is critical for increasing the water solubility of the entire conjugate, reducing aggregation, and minimizing steric hindrance between the conjugated molecules.

-

TFP Ester: The 2,3,5,6-tetrafluorophenyl ester is a highly reactive moiety that readily and specifically reacts with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins.

The Dual Mechanism of Action: A Two-Step Orthogonal Reaction

The power of the this compound lies in its ability to facilitate a two-step, orthogonal conjugation, meaning the two reactive ends can be addressed independently under different reaction conditions. This allows for the precise and controlled assembly of complex biomolecular structures.

Step 1: Maleimide-Thiol Conjugation (Michael Addition)

The initial conjugation step typically involves the reaction of the maleimide group with a free sulfhydryl group. This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, resulting in the formation of a stable thioether bond.[1][2]

Key characteristics of the maleimide-thiol reaction:

-

High Specificity: Maleimides are highly selective for thiol groups, especially within a specific pH range.

-

Favorable Kinetics: The reaction is generally rapid and can be carried out under mild conditions.[3]

-

Optimal pH: The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3][4] At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[3] Furthermore, at higher pH, the maleimide ring is susceptible to hydrolysis, which renders it unreactive towards thiols.[3][4]

A potential side reaction to be aware of is the thiazine (B8601807) rearrangement, which can occur with unprotected N-terminal cysteine residues.[1]

Step 2: TFP Ester-Amine Conjugation (Nucleophilic Acyl Substitution)

Following the thiol conjugation, or in a separate reaction, the TFP ester is utilized to form a stable amide bond with a primary amine. This reaction is a nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the carbonyl carbon of the ester and displacing the tetrafluorophenyl leaving group.

Key characteristics of the TFP ester-amine reaction:

-

High Reactivity: TFP esters are highly activated and react efficiently with primary amines.

-

Enhanced Hydrolytic Stability: A significant advantage of TFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their increased stability towards hydrolysis, particularly at basic pH.[4][5][6] This greater stability can lead to higher conjugation efficiencies.

-

Optimal pH: The optimal pH range for the reaction of TFP esters with primary amines is slightly higher than for NHS esters, typically between 7.5 and 8.0.[4]

Quantitative Data for Bioconjugation

The efficiency of bioconjugation reactions is influenced by several factors, including pH, temperature, and the stoichiometry of the reactants. The following table summarizes key quantitative parameters for the reactions involving this compound.

| Parameter | Maleimide-Thiol Reaction | TFP Ester-Amine Reaction | Reference |

| Optimal pH Range | 6.5 - 7.5 | 7.5 - 8.0 | [3][4] |

| Reaction Rate | ~1,000 times faster with thiols than with amines at neutral pH | Generally rapid, comparable to NHS esters | [2][7] |

| Competing Reactions | Reaction with amines (pH > 7.5), Maleimide ring hydrolysis (high pH) | Hydrolysis of the ester | [3][4][5] |

| Bond Stability | Stable thioether bond | Stable amide bond | [1][5] |

| TFP Ester Stability | More hydrolytically stable than NHS esters, especially at basic pH | [4][5][6] |

Detailed Experimental Protocols

The following are generalized protocols for a two-step conjugation using this compound. It is crucial to optimize these protocols for specific biomolecules and applications.

Protocol 1: Conjugation of a Thiol-Containing Molecule to an Amine-Containing Molecule

This protocol is suitable for linking a protein with a free cysteine to a protein with available lysines.

Materials:

-

Thiol-containing molecule (e.g., Protein A with a free cysteine)

-

Amine-containing molecule (e.g., Protein B with lysine residues)

-

This compound

-

Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.0-7.4, with EDTA (1-5 mM)

-

Reaction Buffer B: Borate buffer or PBS, pH 8.0

-

Quenching reagent for maleimide (e.g., free cysteine or β-mercaptoethanol)

-

Quenching reagent for TFP ester (e.g., Tris or glycine)

-

Desalting columns or dialysis equipment

Procedure:

-

Preparation of the Thiol-Containing Molecule: If the thiol group is protected, it must be deprotected immediately before the reaction. If the protein has multiple cysteines that are disulfide-bonded, a reduction step using a reagent like DTT or TCEP is necessary, followed by removal of the reducing agent.

-

Reaction with Maleimide:

-

Dissolve the thiol-containing molecule in Reaction Buffer A.

-

Dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) and add a 5- to 20-fold molar excess to the thiol-containing molecule solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight.

-

-

Quenching the Maleimide Reaction: Add a quenching reagent (e.g., free cysteine) in excess to react with any unreacted maleimide groups.

-

Purification: Remove the excess linker and quenching reagent by size exclusion chromatography (desalting column) or dialysis against Reaction Buffer B.

-

Reaction with TFP Ester:

-

To the purified maleimide-conjugated molecule, add the amine-containing molecule in Reaction Buffer B.

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

-

Quenching the TFP Ester Reaction: Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 10-50 mM to react with any unreacted TFP esters.

-

Final Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography, ion-exchange chromatography, or affinity chromatography to remove unreacted molecules and byproducts.

Protocol 2: Conjugation of an Amine-Containing Molecule to a Thiol-Containing Molecule

This protocol reverses the order of the reactions.

Materials:

-

Same as Protocol 1

Procedure:

-

Reaction with TFP Ester:

-

Dissolve the amine-containing molecule in Reaction Buffer B.

-

Dissolve the this compound in a compatible organic solvent and add a 5- to 20-fold molar excess to the amine-containing molecule solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

-

Quenching the TFP Ester Reaction: Quench the reaction with a suitable reagent like Tris or glycine.

-

Purification: Purify the TFP-reacted molecule by desalting or dialysis into Reaction Buffer A.

-

Preparation of the Thiol-Containing Molecule: Prepare the thiol-containing molecule as described in Protocol 1.

-

Reaction with Maleimide:

-

Add the purified TFP-reacted molecule to the thiol-containing molecule in Reaction Buffer A.

-

Incubate for 1-2 hours at room temperature or 4°C overnight.

-

-

Quenching the Maleimide Reaction: Quench any unreacted maleimide groups with a thiol-containing reagent.

-

Final Purification: Purify the final conjugate as described in Protocol 1.

Visualizing the Mechanism and Workflow

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Caption: Mechanism of the maleimide-thiol conjugation reaction.

Caption: Mechanism of the TFP ester-amine conjugation reaction.

Caption: Experimental workflow starting with the thiol-maleimide reaction.

Caption: Experimental workflow starting with the amine-TFP ester reaction.

Conclusion

The this compound is a highly effective and versatile heterobifunctional linker that provides researchers with a robust method for creating precisely defined bioconjugates. Its dual reactivity, coupled with the beneficial properties of the PEG spacer, makes it an invaluable tool in the development of next-generation therapeutics, diagnostics, and research reagents. A thorough understanding of its mechanism of action, reaction kinetics, and optimal reaction conditions is essential for harnessing its full potential in the laboratory.

References

- 1. bachem.com [bachem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Mal-amido-PEG8-TFP Ester: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mal-amido-PEG8-TFP ester is a highly efficient, heterobifunctional crosslinking reagent designed for the covalent conjugation of biomolecules. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and applications, with a focus on antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data, and workflow diagrams are presented to enable researchers to effectively utilize this versatile linker in their work. The superior stability of the 2,3,5,6-tetrafluorophenyl (TFP) ester compared to traditional N-hydroxysuccinimide (NHS) esters, combined with the specificity of the maleimide (B117702) group for sulfhydryls, makes this reagent a valuable tool in the development of targeted therapeutics and other advanced bioconjugates.

Core Concepts: Chemical Properties and Reactivity

This compound is a non-cleavable linker composed of three key functional components: a maleimide group, a polyethylene (B3416737) glycol (PEG) spacer, and a TFP ester.[1] This unique structure allows for the specific and efficient coupling of a thiol-containing molecule (such as a cysteine residue on an antibody) to an amine-containing molecule (like a potent cytotoxic drug).[2]

The central PEG8 spacer, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity to the linker. This increased water solubility can help to mitigate aggregation of the resulting bioconjugate and can improve its pharmacokinetic properties.[3]

The reactivity of the terminal functional groups is orthogonal, allowing for a controlled, two-step conjugation process. The maleimide group exhibits high selectivity for sulfhydryl groups within a pH range of 6.5 to 7.5, forming a stable thioether bond.[2] The TFP ester reacts with primary amines at a slightly more basic pH of 7.5 to 8.0 to form a stable amide bond.[2] TFP esters are notably more resistant to spontaneous hydrolysis in aqueous solutions compared to the more commonly used NHS esters, offering a wider window for conjugation and potentially higher yields.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and the reactivity of its functional groups.

| Property | Value | Reference |

| Molecular Weight | 740.70 g/mol | [6] |

| Chemical Formula | C32H44F4N2O13 | [6] |

| Purity | >95% | |

| Appearance | Liquid | |

| Storage Conditions | -20°C, protected from moisture | [1] |

| Functional Group | Reactive Towards | Optimal pH Range | Resulting Bond | Key Features | Reference |

| Maleimide | Thiols (Sulfhydryls) | 6.5 - 7.5 | Thioether | Highly selective for thiols at this pH. | [2] |

| TFP Ester | Primary Amines | 7.5 - 8.0 | Amide | More stable to hydrolysis than NHS esters. | [2][4] |

| Parameter | TFP Ester | NHS Ester | Reference |

| Relative Hydrolytic Stability | Higher | Lower | [4][5] |

| Optimal Reaction pH with Amines | 7.5 - 8.0 | 7.0 - 7.5 | [2] |

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in a two-step bioconjugation, such as the preparation of an antibody-drug conjugate.

Two-Step Sequential Bioconjugation Protocol

This protocol first involves the reaction of the maleimide group with a thiol-containing protein (e.g., an antibody with reduced cysteines), followed by the reaction of the TFP ester with an amine-containing molecule (e.g., a drug).

Materials:

-

Thiol-containing protein (e.g., reduced monoclonal antibody)

-

Amine-containing molecule (e.g., cytotoxic drug)

-

This compound

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Activation Buffer: Borate (B1201080) buffer, pH 8.0

-

Quenching Reagent (for maleimide): L-cysteine

-

Quenching Reagent (for TFP ester): Tris or glycine (B1666218)

-

Desalting columns (e.g., spin columns)

Step 1: Reaction of Maleimide with Thiol-Containing Protein

-

Protein Preparation:

-

If necessary, reduce disulfide bonds in the antibody to generate free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Remove the reducing agent using a desalting column equilibrated with Conjugation Buffer.

-

Adjust the protein concentration to 2-10 mg/mL in Conjugation Buffer.

-

-

Linker Preparation:

-

Immediately before use, bring the vial of this compound to room temperature.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMF or DMSO.

-

-

Conjugation Reaction (Maleimide-Thiol):

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the Intermediate:

-

Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

-

Step 2: Reaction of TFP Ester with Amine-Containing Molecule

-

Preparation of Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in a suitable solvent (e.g., DMSO) to a known concentration.

-

-

Conjugation Reaction (TFP Ester-Amine):

-

Adjust the pH of the purified protein-linker intermediate solution to 7.5-8.0 by adding an appropriate buffer (e.g., borate buffer).

-

Add a 1.5- to 5-fold molar excess of the amine-containing molecule to the protein-linker solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching reagent such as Tris or glycine to a final concentration of 50 mM to react with any remaining TFP esters.

-

Incubate for 30 minutes at room temperature.

-

-

Final Purification:

-

Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted drug, linker, and quenching reagents.

-

Characterization of the Final Conjugate

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

-

Purity and Aggregation: Assess the purity of the conjugate and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).

-

Confirmation of Conjugation: Confirm the molecular weight of the final conjugate using mass spectrometry (e.g., LC-MS).

Mandatory Visualizations

Reaction Scheme

Caption: Two-step reaction scheme for bioconjugation using this compound.

Experimental Workflow for ADC Preparation

Caption: Experimental workflow for the preparation of an Antibody-Drug Conjugate (ADC).

Logical Relationship of Advantages

Caption: Advantages stemming from the core components of this compound.

Applications

The unique properties of this compound make it suitable for a wide range of bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody for targeted cancer therapy.[7]

-

Protein and Peptide Labeling: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for use in diagnostics and research.

-

Surface Modification: Immobilization of proteins or other biomolecules onto surfaces for applications in biosensors and immunoassays.

-

PROTACs: The linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

-

Nanoparticle Functionalization: Modifying the surface of nanoparticles with targeting ligands or therapeutic agents.

Conclusion

This compound is a robust and versatile heterobifunctional crosslinker that offers significant advantages for the synthesis of advanced bioconjugates. Its key features, including the thiol-specific reactivity of the maleimide group, the amine-reactivity and enhanced stability of the TFP ester, and the hydrophilicity of the PEG8 spacer, provide researchers with a powerful tool for controlled and efficient bioconjugation. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this reagent in a variety of research and drug development settings, particularly in the rapidly advancing field of antibody-drug conjugates.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. precisepeg.com [precisepeg.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mal-amido-PEG8-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Mal-amido-PEG8-TFP ester, a heterobifunctional crosslinking reagent. It details the chemical structure, physicochemical properties, reaction mechanisms, and experimental protocols for its application in bioconjugation, with a focus on its utility in the development of complex biomolecules such as antibody-drug conjugates (ADCs).

Core Concepts and Chemical Structure

This compound is a non-cleavable, polyethylene (B3416737) glycol (PEG)-based crosslinker designed for the covalent conjugation of biomolecules.[1] It features two distinct reactive moieties at either end of a hydrophilic 8-unit PEG spacer:

-

Maleimide (B117702) Group: This group reacts with high specificity towards sulfhydryl (thiol) groups (-SH), typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[2][]

-

Tetrafluorophenyl (TFP) Ester: This is a highly reactive amine-reactive group that forms a stable amide bond with primary amines (-NH2), such as those on lysine (B10760008) residues or the N-terminus of a protein.[4][5]

The PEG8 spacer enhances the water solubility of the linker and the resulting conjugate, mitigates potential aggregation issues common with hydrophobic linkers, and provides a flexible, defined-length bridge between the conjugated molecules.[6][7]

Chemical Structure

(Representation of the core reactive groups and linker structure)

Physicochemical and Technical Data

The key properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 1924596-31-5 | [1][8][9] |

| Molecular Formula | C₃₂H₄₄F₄N₂O₁₃ | [1][9] |

| Molecular Weight | 740.7 g/mol | [1][5] |

| Exact Mass | 740.2800 | [9] |

| Purity | Typically ≥95% | [1][5][6] |

| Appearance | Solid | - |

| Storage Conditions | -20°C, protect from light & moisture | [1] |

| Solubility | Soluble in DMSO, DMAC, Acetonitrile | [7] |

Reaction Mechanisms and Logical Workflow

Successful bioconjugation with this compound relies on the sequential and specific reactions of its terminal groups. The differing optimal pH conditions for each reaction allow for controlled, stepwise conjugation.

-

Maleimide-Thiol Reaction: This reaction proceeds via a Michael addition. It is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[8][10] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, minimizing cross-reactivity.[][10]

-

TFP Ester-Amine Reaction: This reaction occurs through nucleophilic substitution, forming a stable amide bond. TFP esters are notable for their enhanced stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly in aqueous buffers.[11][12][13] The optimal pH for this reaction is slightly basic, typically between 7.5 and 8.0.[7][13]

Diagram: General Bioconjugation Scheme

Caption: Logical flow of a two-step bioconjugation reaction.

Diagram: Chemical Reaction Pathways

Caption: Sequential reaction chemistry of the TFP ester and maleimide groups.

Experimental Protocols

The following is a generalized two-step protocol for conjugating a thiol-containing molecule (Molecule A, e.g., a protein) to an amine-containing molecule (Molecule B, e.g., a small molecule drug). This protocol assumes the reaction is performed by first reacting the TFP ester with the amine, followed by the maleimide reaction with the thiol.

Materials and Reagents

-

Molecule A (thiol-containing)

-

Molecule B (amine-containing)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer A (Amine Reaction): Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.0.

-

Reaction Buffer B (Thiol Reaction): Phosphate buffer, pH 6.5-7.5. Degas buffer prior to use to prevent thiol oxidation.

-

Quenching reagents (e.g., Tris or hydroxylamine (B1172632) for TFP ester; L-cysteine or β-mercaptoethanol for maleimide).

-

Purification system (e.g., SEC, dialysis, TFF) for removal of excess reagents.

Protocol: Step 1 - Reaction of TFP Ester with Amine (Molecule B)

-

Prepare Linker Stock Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving it in anhydrous DMSO.

-

Prepare Molecule B Solution: Dissolve the amine-containing Molecule B in Reaction Buffer A to a final concentration of 1-10 mg/mL.

-

Initiate Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the Molecule B solution. The exact ratio should be optimized empirically.

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench (Optional): To quench any unreacted TFP ester, add a small amount of a primary amine-containing buffer like Tris to a final concentration of ~50 mM and incubate for 30 minutes.

-

Purify Intermediate: Remove excess linker and quenching reagent from the product (Molecule B-linker intermediate) using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), exchanging the buffer to Reaction Buffer B in the process.

Protocol: Step 2 - Reaction of Maleimide with Thiol (Molecule A)

-

Prepare Molecule A Solution: Dissolve the thiol-containing Molecule A in degassed Reaction Buffer B. If the protein's thiols are present as disulfides, they may first need to be reduced using a reagent like TCEP, followed by removal of the reducing agent.[14]

-

Combine Reactants: Add the purified Molecule B-linker intermediate to the Molecule A solution. A 1.5- to 5-fold molar excess of the intermediate relative to the available thiol groups on Molecule A is recommended.

-

Incubate: Let the reaction proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[14]

-

Quench: Stop the reaction by adding a thiol-containing reagent like L-cysteine to a final concentration of ~1 mM to cap any unreacted maleimide groups. Incubate for 30 minutes.

-

Final Purification: Purify the final conjugate (Molecule A-linker-Molecule B) to remove all unreacted components and byproducts using an appropriate method such as SEC.

Diagram: Experimental Workflow

Caption: Stepwise workflow for a typical two-step bioconjugation process.

Key Applications

The unique properties of this compound make it highly valuable for advanced applications in research and drug development.

-

Antibody-Drug Conjugates (ADCs): This is a primary application area. The linker can be used to attach a potent small-molecule drug (via its amine group) to a monoclonal antibody (via a cysteine thiol), enabling targeted delivery of the therapeutic payload to cancer cells.[][7][13]

-

PEGylation of Peptides and Proteins: The linker can modify proteins or peptides to improve their pharmacokinetic profiles, increase solubility, and reduce immunogenicity.[][5]

-

Surface Modification: It is used to functionalize surfaces, such as nanoparticles or sensor chips, by first attaching an amine-bearing molecule and then using the exposed maleimide to capture a thiol-containing biomolecule for diagnostic or delivery purposes.[7][13]

-

Development of Probes and Diagnostics: The linker can conjugate fluorescent dyes, biotin, or other reporter molecules to proteins or antibodies for use in imaging and analytical assays.[]

Conclusion

This compound is a versatile and powerful heterobifunctional crosslinker. Its well-defined PEG8 spacer, coupled with the distinct and controllable reactivity of its maleimide and TFP ester groups, provides researchers with a robust tool for constructing complex and functional bioconjugates. The superior stability of the TFP ester and the high chemoselectivity of the maleimide group enable high-yield, specific conjugations under mild conditions, making it an ideal reagent for the development of next-generation therapeutics, diagnostics, and research tools.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Mal-amido-PEG-TFP ester | AxisPharm [axispharm.com]

- 6. Maleimide Linkers | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Cas 1924596-31-5,this compound | lookchem [lookchem.com]

- 9. medkoo.com [medkoo.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 12. precisepeg.com [precisepeg.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. biotium.com [biotium.com]

A Deep Dive into the Solubility of Mal-amido-PEG8-TFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core solubility properties of Mal-amido-PEG8-TFP (2,3,5,6-Tetrafluorophenyl) ester, a heterobifunctional crosslinker crucial in bioconjugation and drug development. Understanding the solubility of this reagent is paramount for its effective handling, reaction efficiency, and the successful synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This document provides a comprehensive overview of its solubility in various solvents, factors influencing its dissolution, and detailed experimental protocols for its use.

Introduction to Mal-amido-PEG8-TFP Ester

This compound is a versatile crosslinking reagent featuring a maleimide (B117702) group, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive TFP ester. The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds. The TFP ester, a highly reactive functional group, efficiently forms stable amide bonds with primary amines, such as those on lysine (B10760008) residues.[1][2] The inclusion of the PEG8 spacer enhances the water solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[3][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | ~740.7 g/mol | [3][7] |

| Chemical Formula | C32H44F4N2O13 | [1][4] |

| Appearance | White to off-white solid or viscous liquid | [8] |

| Storage | -20°C, under dry conditions, protected from light | [2][6][7] |

Solubility Properties

The solubility of this compound is a function of its three key components: the hydrophobic TFP ester, the hydrophilic PEG8 chain, and the maleimide group. While the PEG8 chain significantly enhances aqueous solubility, the hydrophobic nature of the TFP ester can make direct dissolution in aqueous buffers challenging.[9]

Qualitative Solubility

The following table summarizes the known solubility characteristics of this compound and chemically related compounds in various solvents.

| Solvent Type | Solvent | Solubility Profile | Reference |

| Organic Solvents | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [10][11] | |

| Acetonitrile | Soluble | [1] | |

| Methylene Chloride (DCM) | Soluble | [1] | |

| Chloroform | Generally soluble for PEGs | [12] | |

| Aqueous Solutions | Water & Aqueous Buffers (e.g., PBS) | The PEG8 linker improves water solubility. However, the hydrophobic TFP ester can lower the overall water solubility compared to NHS ester equivalents. Dissolution may require the aid of a water-miscible organic solvent. | [3][4][9] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely published. However, data for the analogous Mal-amido-PEG8-NHS ester can provide a useful reference point.

| Compound | Solvent | Concentration | Notes | Reference |

| Mal-amido-PEG8-NHS ester | DMSO | ≥ 100 mg/mL (144.99 mM) | Hygroscopic nature of DMSO can impact solubility. | [13] |

| Mal-(PEG)n-NHS Ester | Water & Aqueous Buffers | ~10 mM | Solubility decreases with increasing salt concentration. Not recommended for initial dissolution in buffers with >50mM total salts. | [10] |

It is important to note that TFP esters are generally less water-soluble than their NHS ester counterparts due to the hydrophobicity of the tetrafluorophenyl group.[9] Therefore, the aqueous solubility of this compound may be lower than that of its NHS ester analog.

Experimental Protocols

Proper handling and dissolution are critical for maintaining the reactivity of this compound.

Handling and Storage

-

Storage: Store the reagent at -20°C in a desiccated environment, protected from light.[2][6][7]

-

Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive esters.[2][12] Handle the reagent in a dry environment and minimize its exposure to moisture.

Recommended Dissolution Protocol

Due to the hydrophobic nature of the TFP ester, a two-step dissolution process is recommended for preparing aqueous solutions for bioconjugation.

-

Initial Dissolution in an Organic Solvent:

-

Dilution into Aqueous Buffer:

-

Slowly add the concentrated organic stock solution to the aqueous reaction buffer (e.g., PBS) with gentle stirring.

-

The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins.[10]

-

Note on Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the TFP ester.[11] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable choice for reactions with primary amines.[1][2] For the maleimide-thiol reaction, a pH range of 6.5-7.5 is optimal.[1][2]

Visualization of Key Processes

Chemical Structure and Functional Groups

Caption: Functional components of the this compound molecule.

Recommended Dissolution Workflow

Caption: Step-by-step workflow for the proper dissolution of the reagent.

Bioconjugation Reaction Pathway

Caption: Simplified overview of the bioconjugation reaction.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in bioconjugation. While the PEG8 spacer imparts significant hydrophilicity, the TFP ester necessitates careful handling and a well-defined dissolution protocol. By starting with a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF, researchers can create effective stock solutions that can be readily diluted into aqueous buffers for conjugation reactions. This guide provides the foundational knowledge and protocols to enable scientists and drug developers to confidently and effectively utilize this powerful crosslinking reagent in their research and development endeavors.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Mal-amido-PEG8 NHS ester, CAS 756525-93-6 | AxisPharm [axispharm.com]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

- 8. confluore.com [confluore.com]

- 9. precisepeg.com [precisepeg.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. broadpharm.com [broadpharm.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to TFP and NHS Ester Reactivity in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two of the most common amine-reactive crosslinking agents used in bioconjugation: 2,3,5,6-tetrafluorophenyl (TFP) esters and N-hydroxysuccinimide (NHS) esters. A thorough understanding of their respective chemical properties is crucial for optimizing conjugation strategies in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other essential biomolecular tools.

Core Principles of Amine Acylation

Both TFP and NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, via nucleophilic acyl substitution to form stable amide bonds.[][2] The reaction proceeds through a tetrahedral intermediate, which then collapses to release the corresponding alcohol leaving group (tetrafluorophenol or N-hydroxysuccinimide) and form the desired amide linkage.[] This process is highly chemoselective for unprotonated primary amines.[]

The efficiency of this reaction is critically dependent on the balance between the rate of aminolysis (the desired reaction with the amine) and the rate of hydrolysis (a competing side reaction with water). This guide will delve into the quantitative differences in these rates for TFP and NHS esters.

Quantitative Comparison of Reactivity and Stability

A key differentiator between TFP and NHS esters is their relative stability in aqueous solutions, particularly concerning their susceptibility to hydrolysis. TFP esters are demonstrably more resistant to spontaneous hydrolysis, especially under the slightly basic conditions typically required for efficient amine acylation.[3][4][5][6] This enhanced stability can lead to more efficient and reproducible conjugations.[6][7]

| Parameter | TFP Ester | NHS Ester | Key Insights |

| Hydrolytic Stability | More stable, especially at basic pH.[3][4][5][6] Exhibits an almost 10-fold longer half-life at pH 10 compared to NHS esters.[8] | Less stable in aqueous solutions; hydrolysis is a significant competing reaction.[3][8][9] | The higher stability of TFP esters allows for longer reaction times and can lead to higher conjugation yields, especially when working with low concentrations of biomolecules.[10] |

| Half-life in Aqueous Solution | Several hours at basic pH.[4] At pH 7, ~20% hydrolysis after 240 minutes.[11] | Hours at pH 7, but minutes at pH 8.6.[9][12] Half-life of 4-5 hours at pH 7 (0°C) and 10 minutes at pH 8.6 (4°C).[9] | The rapid hydrolysis of NHS esters at higher pH necessitates careful control of reaction time and may require a larger excess of the reagent to achieve desired labeling.[10] |

| Optimal pH for Conjugation | Slightly higher than for NHS esters.[3] Effective over a pH range of 7-10.[8] | 8.3-8.5 is optimal for the coupling with amines in aqueous buffers.[13][14] Reactions are typically performed between pH 7.2 and 8.5.[][9] | While both esters react with unprotonated amines, the greater stability of TFP esters at higher pH allows for a broader operational window. |

| Reactivity with Amines | Reported to be as reactive as NHS esters.[15] | Extremely fast reaction rates (minutes) to form a stable amide bond.[] | While NHS esters are known for their rapid kinetics, TFP esters offer a balance of high reactivity and greater stability.[15] |

Experimental Protocols

This protocol outlines a method to determine and compare the hydrolysis rates of TFP and NHS esters using UV-Vis spectrophotometry. The hydrolysis of NHS esters releases N-hydroxysuccinimide, which has a characteristic absorbance at 260 nm.[16] A similar principle can be applied to TFP esters by monitoring the release of tetrafluorophenol.

Materials:

-

TFP ester and NHS ester of the same carboxylic acid

-

Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate) at various pH values (e.g., 7.0, 8.0, 8.5, 9.0)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

UV-Vis spectrophotometer and quartz cuvettes

-

Thermostated water bath

Procedure:

-

Prepare stock solutions of the TFP and NHS esters in the organic solvent (e.g., 10 mM).

-

Equilibrate the phosphate buffers to the desired temperature in the water bath.

-

To initiate the hydrolysis reaction, add a small volume of the ester stock solution to the pre-warmed buffer in a cuvette to achieve a final concentration of ~0.1 mM. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at the wavelength corresponding to the leaving group (e.g., 260 nm for NHS).

-

Record the absorbance at regular time intervals until the reaction reaches completion (i.e., the absorbance plateaus).

-

The pseudo-first-order rate constant (k') for hydrolysis can be determined by plotting the natural logarithm of the change in absorbance versus time. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k'.

This protocol describes a method to compare the efficiency of TFP and NHS esters in conjugating to a model protein, such as bovine serum albumin (BSA).

Materials:

-

Model protein (e.g., BSA)

-

TFP ester and NHS ester of a reporter molecule (e.g., a fluorophore or biotin)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

-

Method for quantifying the degree of labeling (e.g., spectrophotometry for a fluorescent dye, or a colorimetric assay like HABA for biotin)

Procedure:

-

Prepare a stock solution of the protein in the reaction buffer (e.g., 10 mg/mL).

-

Prepare stock solutions of the TFP and NHS esters in the organic solvent (e.g., 10 mg/mL).

-

In separate reaction tubes, add a defined molar excess (e.g., 10-fold) of the TFP ester and NHS ester stock solutions to aliquots of the protein solution.

-

Incubate the reactions at room temperature for a set period (e.g., 1 hour).

-

Quench the reactions by adding the quenching solution to consume any unreacted ester.

-

Remove the unreacted label and byproducts by passing the reaction mixtures through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Determine the degree of labeling (DOL) for each conjugate using the appropriate quantification method.

-

Compare the DOL values to assess the relative conjugation efficiency of the TFP and NHS esters under the tested conditions.

Visualizing Reaction Mechanisms and Workflows

References

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 5. lumiprobe.com [lumiprobe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. ulab360.com [ulab360.com]

- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of PEG8 Spacers in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation and the Significance of Spacers

Bioconjugation is the chemical methodology of linking two or more molecules, where at least one is a biomolecule, to form a novel construct with a combination of functionalities.[1] These intricate molecules, including Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), are at the vanguard of therapeutic innovation.[1] The linker, or spacer, that connects the molecular constituents is a critical determinant of the conjugate's overall effectiveness and characteristics.[1] Polyethylene (B3416737) glycol (PEG) linkers, which are synthetic, flexible, and hydrophilic spacers composed of repeating ethylene (B1197577) oxide units, are broadly utilized to enhance the physicochemical properties of bioconjugates.[1] Among the various lengths available, the PEG8 spacer, which contains eight ethylene glycol units, provides a distinct and beneficial balance of properties for a multitude of applications.[1]

The PEG8 Spacer: Structure and Physicochemical Properties

A PEG8 spacer is a monodisperse, discrete PEG (dPEG®) linker, signifying it has a precisely defined length and molecular weight, unlike polydisperse PEGs which are a mixture of varying chain lengths.[1] This uniformity is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1] The fundamental structure is composed of eight repeating ethylene oxide units, which imparts its characteristic hydrophilicity.[1] This water solubility is a key attribute, enabling PEG spacers to be conjugated to hydrophobic molecules to augment their overall solubility in aqueous environments.[1]

The chemical structure of a PEG8 spacer arm can be represented as:

HO-(CH₂CH₂O)₈-H

The terminal hydroxyl groups can be functionalized with a variety of reactive moieties to facilitate conjugation to different functional groups on biomolecules.

Core Advantages of Employing PEG8 Spacers

The incorporation of a PEG8 spacer into a bioconjugate design confers several key advantages, primarily stemming from its inherent hydrophilicity, flexibility, and biocompatibility.[2] These attributes translate into tangible benefits for the resulting bioconjugate when compared to traditional alkyl chain spacers.[2]

-

Enhanced Hydrophilicity and Solubility : A significant challenge in drug development is the poor aqueous solubility of many potent therapeutic payloads.[3] The PEG8 linker acts as a "hydrophilicity reservoir," improving the solubility of the entire conjugate, which in turn prevents aggregation and enhances stability in solution.[1][4] For instance, the inclusion of a PEG8 spacer has been shown to enhance the solubility of linker-payloads, permitting bioconjugation in aqueous buffers with minimal organic co-solvents.[5]

-

Improved Pharmacokinetics (PK) : The process of attaching PEG chains, known as PEGylation, is a well-established technique for improving the pharmacokinetic profile of a therapeutic agent.[1][6] The hydrophilic nature of the PEG8 spacer increases the hydrodynamic radius of the molecule.[1][5] This can lead to reduced renal clearance and an extended circulation half-life in the bloodstream.[1][5]

-

Reduced Immunogenicity : The flexible PEG8 chain can form a hydration shell around the bioconjugate.[1][7] This "stealth" effect can mask potentially immunogenic epitopes on the molecule, thereby decreasing the risk of an undesired immune response.[1][7]

-

Optimized Spatial Separation : The defined length of the PEG8 spacer (approximately 29.8 Å) provides an optimal distance between the conjugated molecules.[1] This separation minimizes steric hindrance, ensuring that, for example, an antibody can still bind effectively to its target antigen without interference from the attached drug payload.[1]

-

Precise Drug-to-Antibody Ratio (DAR) : In the development of ADCs, achieving a specific and uniform DAR is critical for efficacy and safety.[1] The use of monodisperse PEG8 linkers aids in achieving controlled conjugation, leading to a more homogenous final product.[1]

Key Applications in Drug Development

The advantageous properties of PEG8 spacers have made them integral to the design of several classes of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker is a critical component of ADC design.[1] The recently approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker that contains a PEG8 chain.[1] This design choice helps to balance the hydrophobicity of the payload, contributing to the overall stability and pharmacokinetic profile of the ADC.[8] Stability studies have demonstrated that ADCs with a PEG8 spacer can exhibit reduced deconjugation in plasma compared to those with shorter PEG linkers.[8]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9] A PROTAC consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[1] PEG linkers, including PEG8, are considered a "gold standard" in PROTAC design.[1] The length and flexibility of the PEG spacer are critical for enabling the PROTAC to induce a stable and catalytically competent ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[1][9] A PEG8 linker often serves as a successful starting point for linker optimization in PROTAC development.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of PEG8 spacers in bioconjugation.

Table 1: Physicochemical Properties of a Representative PEG8 Spacer [1]

| Property | Value |

| Chemical Formula (backbone) | C₁₆H₃₄O₉ |

| Molecular Weight (backbone) | ~370.4 g/mol |

| Spacer Arm Length | ~29.8 Å |

| Number of PEG Units | 8 |

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain.

Table 2: Comparative Binding Affinity of Aptamer-Amphiphiles with Different Spacers [2][10]

| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |

| No Spacer | - | 15.1 ± 2.1 |

| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |

| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |

| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |

| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |

| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.[2][10]

Table 3: Stability of Antibody-Drug Conjugates with Different PEG Spacers [8][11]

| ADC Construct | Spacer | % Aggregation (7 days in human serum at 37°C) | % Deconjugation (24 hours in mouse plasma) |

| ADC-1 | No PEG | > 30% | - |

| ADC-2 | PEG4 | - | 22% |

| ADC-3 | PEG8 | < 5% | 12% |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of bioconjugates containing PEG8 spacers.

Experimental Protocol 1: Protein Labeling with a Maleimide-PEG8-Acid Crosslinker[12]

This protocol describes the labeling of a protein with a heterobifunctional crosslinker containing a PEG8 spacer, a maleimide (B117702) group for reaction with thiols, and a carboxylic acid for further conjugation.

Materials:

-

Protein with a free cysteine residue

-

Mal-amido-PEG8-acid crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 6.5-7.5

-

Quenching Reagent: 1 M β-mercaptoethanol or cysteine

-

Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like Dithiothreitol (DTT) and subsequently remove the DTT by SEC or dialysis.

-

Crosslinker Preparation: Immediately before use, dissolve the Mal-amido-PEG8-acid in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Mal-amido-PEG8-acid stock solution to the protein solution. Gently mix the reaction solution.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

-

Quenching: Quench the reaction by adding an excess of the quenching reagent to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted crosslinker, quenching reagent, and byproducts using SEC or dialysis against the desired storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by methods such as UV-Vis spectroscopy or mass spectrometry.

Experimental Protocol 2: Assessment of Bioconjugate Stability by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)[2]

SE-HPLC is used to quantify monomers, dimers, and higher-order aggregates to assess the stability of a bioconjugate.

Materials:

-

Protein conjugate solution (e.g., 1 mg/mL)

-

SE-HPLC system with a UV detector (280 nm)

-

Size-exclusion column suitable for the molecular weight range of the protein

-

Mobile Phase: e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8

-

0.22 µm syringe filters

Procedure:

-

System Equilibration: Equilibrate the SE-HPLC column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Filter the protein conjugate solution through a 0.22 µm syringe filter.

-

Injection: Inject a known volume of the sample (e.g., 20 µL) onto the column.

-

Separation: Run the separation at a constant flow rate (e.g., 0.5 mL/min).

-

Detection: Monitor the elution profile by measuring the absorbance at 280 nm.

-

Analysis: Identify and integrate the peaks corresponding to the monomer, dimer, and any higher molecular weight species. Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks. A lower percentage of aggregates indicates higher stability.

Experimental Protocol 3: In Vitro Cell Viability (MTT) Assay for ADCs[2]

This colorimetric assay measures the metabolic activity of cells and is a common method to determine the cytotoxicity of ADCs.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: A generalized workflow for bioconjugation utilizing a PEG8 spacer.

Caption: The chemical reaction between a maleimide group and a thiol group.

Caption: The mechanism of action for a PROTAC utilizing a PEG8 linker.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. books.rsc.org [books.rsc.org]

- 6. lifetein.com [lifetein.com]

- 7. purepeg.com [purepeg.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. purepeg.com [purepeg.com]

An In-depth Technical Guide to Mal-amido-PEG8-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mal-amido-PEG8-TFP ester, a heterobifunctional crosslinking reagent. The guide will delve into the chemistry of its functional groups, its applications in bioconjugation, and detailed protocols for its use.

Introduction to this compound

This compound is a non-cleavable linker designed for the covalent conjugation of biomolecules.[1] It possesses three key components: a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer of eight units (PEG8), and a tetrafluorophenyl (TFP) ester. This unique combination of functional groups allows for a controlled, two-step sequential conjugation of an amine-containing molecule to a thiol-containing molecule, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other advanced bioconjugates.[2][3]

The strategic design of this linker offers several advantages. The maleimide group provides high selectivity for thiol groups, typically found in cysteine residues of proteins. The hydrophilic PEG8 spacer enhances the water solubility and biocompatibility of the resulting conjugate, while also providing a flexible connection that can reduce steric hindrance.[4] The TFP ester offers a more hydrolytically stable alternative to the commonly used N-hydroxysuccinimide (NHS) esters for reaction with primary amines.[2][3][5]

Core Functional Groups and Their Reactivity

The utility of this compound lies in the distinct reactivity of its terminal functional groups, which allows for specific and efficient bioconjugation.

Maleimide Group: Thiol-Specific Conjugation

The maleimide group is an α,β-unsaturated carbonyl compound that reacts with sulfhydryl (thiol) groups via a Michael addition reaction.[6] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, forming a stable, covalent thioether bond.[2][3][7] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[4] Above pH 7.5, the maleimide group can exhibit some cross-reactivity with primary amines.[2][3]

Reaction Mechanism: Maleimide-Thiol Michael Addition

Caption: Maleimide-Thiol Conjugation via Michael Addition.

Tetrafluorophenyl (TFP) Ester: Amine-Reactive Moiety

The TFP ester is an activated ester that reacts with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[8] A key advantage of TFP esters over NHS esters is their increased stability towards hydrolysis, especially at basic pH.[2][3][5][8][9][10] This enhanced stability provides a longer half-life in aqueous solutions, allowing for more controlled and efficient conjugation reactions.[9] The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.0.[2][3][5]

Reaction Mechanism: TFP Ester-Amine Acylation

Caption: TFP Ester Reaction with a Primary Amine.

PEG8 Spacer: Enhancing Physicochemical Properties

The PEG8 spacer is a discrete polyethylene glycol linker composed of eight ethylene (B1197577) glycol units. This hydrophilic chain imparts several beneficial properties to the bioconjugate, including:

-

Increased Solubility: The PEG spacer enhances the aqueous solubility of hydrophobic molecules.[4]

-

Reduced Immunogenicity: PEGylation can mask epitopes on proteins, potentially reducing their immunogenicity.

-

Improved Pharmacokinetics: The increased hydrodynamic volume can lead to a longer circulation half-life.

-

Flexibility and Reduced Steric Hindrance: The length and flexibility of the PEG8 spacer can help to minimize steric hindrance between the conjugated molecules, preserving their biological activity.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and its functional components.

| Property | Value | Source(s) |

| Molecular Weight | ~740.7 g/mol | [1] |

| Spacer Arm Length (PEG8) | ~29.8 Å | [5] |

| Number of PEG Units | 8 | [5] |

| Storage Conditions | -20°C, desiccated, protected from light | [1][7] |

Table 1: Physicochemical Properties of this compound

| Functional Group | Optimal pH for Reaction | Reactive Towards | Bond Formed |

| Maleimide | 6.5 - 7.5 | Thiols (-SH) | Thioether |

| TFP Ester | 7.5 - 8.0 | Primary Amines (-NH₂) | Amide |

Table 2: Reactivity of Functional Groups

| pH | TFP Ester Half-Life (t₁/₂) | NHS Ester Half-Life (t₁/₂) |

| 7.0 | ~13.5 hours | ~4-5 hours |

| 8.0 | ~4.8 hours | ~1 hour |

| 10.0 | ~6.2 hours | ~39 minutes |

Table 3: Comparative Hydrolysis Half-Lives of TFP and NHS Esters [9][11]

Experimental Protocols

The following is a detailed, two-step protocol for the conjugation of an amine-containing molecule (Molecule A, e.g., a protein) to a thiol-containing molecule (Molecule B, e.g., a small molecule drug or peptide) using this compound.

Experimental Workflow: Two-Step Conjugation

Caption: Two-Step Conjugation Workflow using this compound.

Materials:

-

Molecule A: Amine-containing molecule (e.g., protein, antibody)

-

Molecule B: Thiol-containing molecule (e.g., peptide, small molecule)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 150 mM NaCl, pH 7.5-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).

-

Thiol Reaction Buffer: 0.1 M sodium phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5. Degas buffer before use.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) if Molecule B has disulfide bonds that need to be reduced.

-

Quenching Solution (Optional): 1 M solution of a free thiol (e.g., L-cysteine, 2-mercaptoethanol).

-

Purification Supplies: Desalting columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes, or chromatography system appropriate for the molecules being conjugated.

Procedure:

Step 1: Reaction of TFP Ester with Amine of Molecule A

-

Prepare Molecule A: Dissolve Molecule A in the Amine Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare Linker Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[12]

-

Initiate Conjugation: Add a 10- to 20-fold molar excess of the linker stock solution to the solution of Molecule A.[13] Add the linker solution slowly while gently stirring.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification of Molecule A-PEG8-Maleimide: Remove the excess, unreacted linker and the TFP leaving group using a desalting column equilibrated with the Thiol Reaction Buffer. This step is crucial to prevent the unreacted linker from reacting with Molecule B in the next step.

Step 2: Reaction of Maleimide with Thiol of Molecule B

-

Prepare Molecule B: Dissolve the thiol-containing Molecule B in the degassed Thiol Reaction Buffer. If reduction of disulfide bonds is necessary, treat Molecule B with a 10-fold molar excess of TCEP for 30 minutes at room temperature prior to this step. TCEP does not need to be removed before the maleimide reaction.[14]

-

Initiate Second Conjugation: Add a 1.5- to 5-fold molar excess of the Molecule B solution to the purified Molecule A-PEG8-Maleimide from Step 1.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[14] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of thiols.

-

Quenching (Optional): To quench any unreacted maleimide groups, add a small excess of a free thiol solution and incubate for an additional 15-30 minutes.

-

Final Purification: Purify the final conjugate (Molecule A-PEG8-Molecule B) from excess Molecule B and other reaction components using dialysis, size-exclusion chromatography, or another appropriate purification method.

-

Characterization and Storage: Characterize the final conjugate to determine the degree of labeling and confirm purity. Store the conjugate under appropriate conditions, typically at 4°C or -20°C, often with a cryoprotectant.[15]

Conclusion

The this compound is a versatile and efficient heterobifunctional crosslinker that enables the precise and controlled conjugation of amine- and thiol-containing molecules. Its unique combination of a thiol-reactive maleimide, a hydrophilic PEG8 spacer, and a hydrolytically stable amine-reactive TFP ester makes it a superior choice for the development of complex bioconjugates. By understanding the specific reactivity of each functional group and following optimized protocols, researchers can leverage the capabilities of this linker to advance their work in drug development, diagnostics, and various other scientific disciplines.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medkoo.com [medkoo.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. bachem.com [bachem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. biotium.com [biotium.com]

A Researcher's In-depth Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules, playing a pivotal role in a wide array of applications, from fundamental research in proteomics to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their chemical reactivities, and practical applications, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

The Core Concept: Specificity and Control

Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1] This intrinsic asymmetry is the cornerstone of their utility, enabling controlled, sequential reactions that minimize the formation of unwanted homodimers or polymers.[2][3] This two-step conjugation strategy allows for a higher degree of precision in creating complex biomolecular conjugates.[1][2]

The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that bridges them. The choice of reactive groups dictates the target functional groups on the biomolecules, while the length and composition of the spacer arm can be modulated to influence the stability, solubility, and steric hindrance of the final conjugate.[1]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the specificities of their reactive ends. The most common classes are designed to react with primary amines (-NH₂), sulfhydryls (-SH), carbonyls (-CHO), or to be activated by light.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most widely used class of heterobifunctional crosslinkers.[1] One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of proteins), while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups (e.g., on cysteine residues).[1][4]

Amine-Reactive and Photoreactive Crosslinkers

These crosslinkers combine an amine-reactive group (like an NHS ester) with a photoreactive group (such as an aryl azide (B81097) or diazirine).[1][5] The amine-reactive end allows for the initial, specific attachment to a biomolecule. The photoreactive end remains inert until activated by UV light, at which point it forms a highly reactive species that can non-selectively insert into nearby C-H or N-H bonds.[1][6] This is particularly useful for capturing transient or unknown binding partners.[7]

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers

This class of reagents typically contains a hydrazide or aminooxy group that reacts with carbonyls (aldehydes or ketones) and a sulfhydryl-reactive group like maleimide.[1] Carbonyl groups can be naturally present on glycoproteins or can be generated by periodate (B1199274) oxidation of carbohydrates.[1]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for the success of a bioconjugation experiment. The following tables summarize the key quantitative parameters for a selection of common heterobifunctional crosslinkers.

Table 1: Amine-to-Sulfhydryl Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cleavable |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | No | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Yes | No |

| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 402.18 | 10.6 | No | No |

| N-γ-Maleimidobutyryl-oxysuccinimide ester | GMBS | 280.22 | 7.3 | No | No |

| N-ε-Maleimidocaproic acid | EMCA | 211.22 | 7.5 | No | No |

Table 2: Photoreactive Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cleavable |

| N-Succinimidyl-4-azidophenyl-1,3-dithiopropionate | NHS-ester | Phenylazide | 380.44 | 13.9 | No | Yes (Disulfide) |

| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ester | Phenylazide | 276.21 | 9.2 | No | No |

| Benzophenone-4-isothiocyanate | Isothiocyanate | Benzophenone | 267.31 | 6.4 | No | No |

Key Experimental Protocols

The following are detailed methodologies for common applications of heterobifunctional crosslinkers.

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a protein with free sulfhydryl groups (Protein-SH).

Materials:

-

Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Protein-SH in a suitable buffer (e.g., PBS, pH 6.5-7.0)

-

Sulfo-SMCC

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Protein-NH₂ Modification: a. Prepare a 10 mM stock solution of Sulfo-SMCC in the Reaction Buffer immediately before use. b. Add a 10- to 20-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH₂ solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

Removal of Excess Crosslinker: a. Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the Reaction Buffer. This step is critical to prevent the maleimide group from reacting with any sulfhydryls on the Protein-NH₂.

-

Conjugation with Protein-SH: a. Immediately add the maleimide-activated Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired final conjugate. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching and Purification: a. To stop the reaction, you can add a small molecule containing a free sulfhydryl, such as cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM. b. Purify the final conjugate from unreacted proteins and byproducts using methods like size-exclusion chromatography (SEC) or affinity chromatography.[5]

Protocol 2: Immobilization of an Antibody onto a Surface

This protocol outlines the immobilization of an antibody onto an amine-functionalized surface using an NHS-ester/maleimide crosslinker.

Materials:

-

Amine-functionalized surface (e.g., aminosilane-coated glass slide)

-

Antibody with free sulfhydryl groups

-

SMCC or Sulfo-SMCC

-

Anhydrous DMSO or DMF (for SMCC)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Washing Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

Procedure:

-

Crosslinker Activation of the Surface: a. Prepare a solution of the NHS-ester/maleimide crosslinker (e.g., 1 mg/mL SMCC in DMSO or Sulfo-SMCC in Reaction Buffer). b. Incubate the amine-functionalized surface with the crosslinker solution for 30-60 minutes at room temperature. c. Thoroughly wash the surface with a suitable buffer to remove all unreacted crosslinker.

-

Antibody Immobilization: a. Prepare the sulfhydryl-containing antibody in a buffer at pH 6.5-7.5. b. Incubate the activated surface with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Blocking and Washing: a. Wash the surface with Washing Buffer to remove any non-covalently bound antibody. b. Incubate the surface with Blocking Buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding. c. Wash the surface again with Washing Buffer. The surface is now ready for use in applications like immunoassays.

Protocol 3: Photo-Crosslinking to Capture Protein-Protein Interactions